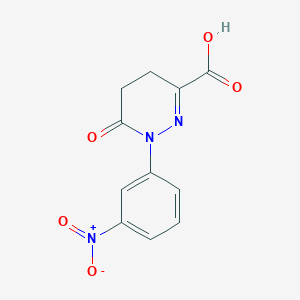

1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

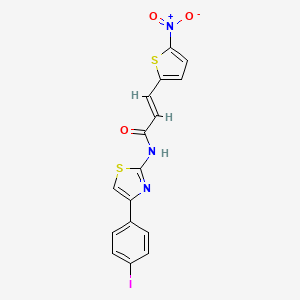

The compound “1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid” is a complex organic molecule. Based on its name, it likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a nitrophenyl group, which is a phenyl ring with a nitro group attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as condensation, nitration, and cyclization . The synthesis of derivatives often involves various reagents and conditions, showcasing the versatility of methods to obtain nitrophenyl ethanol derivatives .Molecular Structure Analysis

The molecular structure of compounds closely related to “this compound” has been elucidated through techniques like X-ray diffraction . These structures often form infinite chains in the crystal due to these interactions .Chemical Reactions Analysis

Chemical reactions involving similar compounds include photochemical mechanisms leading to products like nitroso hydrates through dual proton transfer processes . These reactions are influenced by various factors, including solvent type and the presence of specific substituents on the nitrophenyl ring .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined by their molecular structure, which affects their solubility, melting points, and other physical characteristics. The chemical properties are significantly influenced by the nitro group and its position on the phenyl ring.Aplicaciones Científicas De Investigación

Synthesis and Derivatization in Heterocyclic Chemistry

1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid, due to its structural composition, plays a significant role in the synthesis and derivatization of heterocyclic compounds. The reactions of cyclic oxalyl compounds with hydrazines or hydrazones have been extensively studied, leading to the synthesis of various ester, amide, nitrile, and anilinopyrazole acid derivatives. These reactions are foundational in creating derivatives of pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine amine, showcasing the compound's utility in generating structurally diverse heterocyclic frameworks (Şener et al., 2002).

Analytical Chemistry: Derivatization and Detection

In analytical chemistry, derivatization techniques that utilize compounds like 2-nitrophenylhydrazine (2-NPH) for the analysis of carboxylic acids, aldehydes, and ketones highlight the relevance of related compounds in enhancing the detection and analysis of functional groups in various samples. High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and atmospheric pressure chemical ionization mass spectrometry (APCI-MS) after derivatization showcases the potential for precise analytical applications, expanding the utility of these compounds beyond synthesis to analytical methodologies (Peters et al., 2004).

Advanced Material Synthesis

The compound's structural framework contributes to the development of advanced materials, such as optical sensors for detecting oxidative agents. The incorporation of related heterocyclic units into zirconium-based metal-organic frameworks (MOFs) for the reversible detection of nitrous gases is a testament to the compound's versatility in creating materials with significant chemical sensing capabilities. Such materials exhibit colorimetric changes upon oxidation and reduction, highlighting the practical applications in environmental monitoring and safety (Nickerl et al., 2015).

Pharmaceutical Research: Antitubercular Agents

In pharmaceutical research, derivatives of 1,4-dihydropyridines, closely related to the discussed compound, have been explored for their antitubercular activities. The synthesis of unsymmetrical dihydropyridine derivatives and their evaluation against Mycobacterium tuberculosis underscores the potential of such compounds in contributing to the development of new therapeutic agents, emphasizing the broader implications in medicinal chemistry and drug discovery processes (Gevariya et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

1-(3-nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c15-10-5-4-9(11(16)17)12-13(10)7-2-1-3-8(6-7)14(18)19/h1-3,6H,4-5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQIIAJLAFLWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2661463.png)

![N-[(4-methylphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2661468.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2661472.png)

![2-[[1-[2-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2661475.png)

![N'-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2661479.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2661481.png)